![molecular formula C18H20ClNO4 B4621341 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide
Overview
Description
The compound belongs to a class of organic compounds known for their specific functional groups, including chloro, methoxy, and benzamide moieties. Such compounds are often studied for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, aiming at introducing specific functional groups to the benzamide backbone. For instance, the synthesis of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with similar structural features, highlights the role of amide bond modification and the introduction of substituents on the benzamide moiety to achieve high selectivity and affinity for target receptors or biological activities (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide reveals the importance of intermolecular interactions, such as hydrogen bonding, in determining their conformation and stability. Studies on similar molecules, like N-3-hydroxyphenyl-4-methoxybenzamide, utilize techniques such as X-ray diffraction and DFT calculations to elucidate their molecular geometry and the influence of intermolecular interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include modifications at the amide bond or the introduction of substituents at strategic positions to alter their chemical properties. For example, the conversion of N-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides into pyrazoline derivatives demonstrates the reactivity of the benzamide moiety and the potential for generating compounds with desirable biological activities (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including their molar refractivity and polarizability, can be influenced by their molecular structure and the presence of specific functional groups. Studies on related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, provide insights into the effects of drug concentration on these properties (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like 5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide are determined by their functional groups and molecular structure. The synthesis and pharmacological activity of similar benzamide derivatives underscore the potential for designing compounds with specific chemical and biological properties (Abdulla et al., 2013).
Scientific Research Applications
Environmental Contaminants and Toxicology
Research on environmental contaminants, such as chlorinated solvents and parabens, highlights the ongoing concern about the fate and behavior of chemical substances in aquatic environments and their potential health impacts. Studies reveal that despite wastewater treatments, these contaminants persist at low concentrations in effluents and surface waters, raising questions about their long-term effects on human health and ecosystems (Haman et al., 2015), (Ruder, 2006).
Pharmacological Effects of Compounds
The pharmacological review of compounds like chlorogenic acid showcases the diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting a potential for therapeutic applications. Such studies contribute to understanding how structurally diverse compounds might interact with biological systems to offer health benefits or pose risks (Naveed et al., 2018).
Novel Synthesis and Pharmaceutical Impurities
Advancements in the synthesis of pharmaceuticals, as seen in the studies of omeprazole and its impurities, illustrate the complexity and innovation within pharmaceutical chemistry. These research efforts not only aim to improve the synthesis efficiency but also address the challenges related to impurities and their impact on drug safety and efficacy (Saini et al., 2019).
properties
IUPAC Name |
5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11(12-5-7-16(23-3)17(9-12)24-4)20-18(21)14-10-13(19)6-8-15(14)22-2/h5-11H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAYAABSLMTOQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.